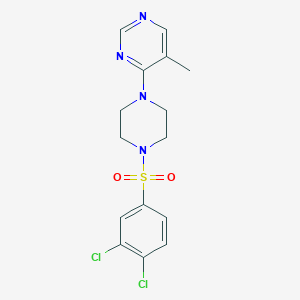

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O2S/c1-11-9-18-10-19-15(11)20-4-6-21(7-5-20)24(22,23)12-2-3-13(16)14(17)8-12/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVNJUZEZLMUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,4-Dichlorophenylsulfonyl Chloride: This intermediate is synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with a suitable base.

Formation of Piperazine Derivative: The 3,4-dichlorophenylsulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

Coupling with Methylpyrimidine: The final step involves coupling the sulfonyl piperazine intermediate with 5-methylpyrimidine under appropriate reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine ring and sulfonyl group are key sites for nucleophilic substitution. For example:

-

Amine displacement : Piperazine’s tertiary nitrogen may react with nucleophiles (e.g., hydroxylamine) under basic conditions, forming new derivatives .

-

Sulfonyl group reactivity : The 3,4-dichlorophenylsulfonyl moiety can undergo nucleophilic aromatic substitution, particularly at activated positions (e.g., meta to electron-withdrawing groups).

Oxidation/Reduction

-

Oxidation : The compound may undergo oxidation at sulfur centers (e.g., sulfonyl to sulfonic acid) using agents like KMnO₄ under acidic conditions.

-

Reduction : Reduction of sulfonamide groups (e.g., to sulfides) is possible with agents like LiAlH₄, though steric hindrance in the piperazine ring may limit reactivity.

Cyclization Reactions

The piperazine ring can participate in cyclization reactions, such as forming macrocycles or fused heterocycles, depending on reaction partners (e.g., diamines or carbonyl compounds) .

Reaction Conditions and Key Reagents

Structural Stability and Side Reactions

-

Steric effects : The bulky 3,4-dichlorophenyl group may hinder nucleophilic attacks at the sulfonyl group, favoring alternative reaction pathways.

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide linkage may hydrolyze, releasing the phenylsulfonyl group.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Mechanism of Action : The compound appears to inhibit tumor cell proliferation by modulating various signaling pathways involved in cell growth and survival. This is particularly evident in studies involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These IC50 values suggest a promising lead for the development of new anticancer agents targeting these specific cancer types .

Antibacterial Properties

The sulfonamide moiety is well-known for its antibacterial activity. Research has shown that derivatives of this compound can effectively inhibit bacterial growth:

- Bacterial Strains Tested : Common strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa have been used in studies to evaluate the antibacterial efficacy of this compound.

- Mechanism : The antibacterial action is primarily attributed to the inhibition of folate synthesis, a critical pathway for bacterial growth .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects:

- Inhibition of Cytokines : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated not only cytotoxic effects but also the induction of apoptosis in treated cells, highlighting its potential as an anticancer therapeutic .

Case Study 2: Antibacterial Activity

Another research project focused on synthesizing various derivatives of the compound to assess their antibacterial properties. The study concluded that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The target compound’s pyrimidine core differs from the pyridine-sulfonamide (e.g., Compound 20) and thienopyrimidine (e.g., –3) scaffolds.

- Substituent Effects : The target’s sulfonyl-piperazine group is distinct from the sulfonamide-carbamoyl groups in Compounds 20–21. Sulfonyl groups are stronger electron-withdrawing moieties than sulfonamides, which may alter electronic distribution and receptor-binding interactions .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Key Observations :

- The target compound’s absence of a carbamoyl group (C=O) would eliminate the ~1700 cm⁻¹ IR peak seen in Compounds 20–21, simplifying its spectroscopic profile .

- Thienopyrimidine derivatives (–3) likely exhibit distinct NMR signals due to their fused-ring systems, though specific data are unavailable.

Pharmacological Implications (Inferred from Structural Analogues)

Biological Activity

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H23Cl2N5O2S

- Molecular Weight : 500.46 g/mol

- CAS Number : 1017606-66-4

The compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biochemical pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Interaction : The compound may interact with specific receptors in the body, modulating various physiological responses.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups, such as this compound, exhibit significant antimicrobial properties. These compounds disrupt essential cellular processes in microorganisms, including:

- Inhibition of bacterial DNA replication

- Disruption of cell wall synthesis

A study demonstrated that derivatives of sulfonamides were effective against various bacterial strains, showing promise as new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of chemotherapy agents by preventing cancer cells from repairing their DNA .

Case Study Example :

In a study evaluating the efficacy of related compounds against breast cancer cells, a derivative showed an IC50 value comparable to established PARP inhibitors like Olaparib . This suggests that this compound could serve as a lead compound for further development.

Pharmacological Profile

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; disrupts essential cellular processes. |

| Anticancer | Inhibits PARP enzyme activity; enhances effects of chemotherapy. |

| Enzyme Inhibition | Potential to inhibit enzymes related to metabolic pathways and disease processes. |

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through rigorous testing. Compounds containing chlorophenyl and sulfonamide moieties have been associated with specific toxicological risks, including skin irritation and potential organ toxicity .

Q & A

Basic: What synthetic routes are recommended for preparing 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine-sulfonyl intermediate. A common approach includes:

- Step 1: Substitution of 3,4-dichlorophenylsulfonyl chloride with piperazine to form the sulfonamide-piperazine intermediate.

- Step 2: Coupling the intermediate with 5-methylpyrimidine derivatives via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

- Purification: Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization to achieve >95% purity .

- Key Considerations: Use anhydrous solvents (e.g., DMF or dichloromethane) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR Spectroscopy: Assign peaks for sulfonyl, piperazine, and pyrimidine moieties; monitor coupling constants for stereochemical insights .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate the proposed structure .

- Purity Assessment:

Advanced: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO or DMF) improve sulfonamide formation, while ethanol/water mixtures enhance precipitation of intermediates .

- Temperature Control: Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; triethylamine or DMAP can accelerate sulfonylation .

- Workflow Example:

- React 3,4-dichlorophenylsulfonyl chloride with piperazine (1:1.2 molar ratio) in DMF at 70°C.

- Purify via column chromatography (10% MeOH/DCM), then couple with 4-chloro-5-methylpyrimidine using Pd(OAc)₂ .

Advanced: What computational methods predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

- Physicochemical Properties:

- Lipinski’s Rule of Five: Calculate logP (octanol-water partition coefficient), molecular weight (<500 Da), and hydrogen bond donors/acceptors using tools like Molinspiration .

- Bioavailability Prediction:

- SwissADME: Simulate intestinal permeability and P-glycoprotein substrate potential based on topological polar surface area (TPSA < 140 Ų) .

- Molecular Dynamics (MD): Model interactions with biological membranes to assess passive diffusion .

- Docking Studies: Use AutoDock Vina to predict binding affinity to target proteins (e.g., dopamine receptors, based on structural analogs) .

Advanced: How to address contradictions in reported biological activities of similar piperazine derivatives?

Methodological Answer:

- Structural Variability: Compare substituent effects (e.g., 3,4-dichloro vs. 2,4-dichloro phenyl groups) on receptor binding using SAR studies .

- Assay Conditions: Replicate experiments under standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Purity Verification: Re-test compounds with conflicting results using HPLC-MS to rule out impurities >98% purity threshold .

Advanced: What strategies resolve crystallinity issues in X-ray structural analysis?

Methodological Answer:

- Crystallization Screening: Use solvent vapor diffusion with 1:1 ethyl acetate/hexane or slow evaporation from DMSO/water .

- Cryoprotection: Soak crystals in glycerol-containing cryoprotectant (20–30% v/v) before flash-freezing in liquid nitrogen .

- Data Collection: Optimize resolution (<1.0 Å) with synchrotron radiation and refine structures using SHELXL .

Advanced: How to design analogs to improve metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.